4-(4-formylphenoxy)butanoic Acid
Overview
Description
4-(4-formylphenoxy)butanoic Acid is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of a formyl group attached to a phenoxy group, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-formylphenoxy)butanoic Acid typically involves the reaction of 4-hydroxybenzaldehyde with butyric anhydride in the presence of a base such as pyridine. The reaction proceeds through an esterification process followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-formylphenoxy)butanoic Acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(4-carboxyphenoxy)butanoic Acid.
Reduction: 4-(4-hydroxyphenoxy)butanoic Acid.
Substitution: Various substituted phenoxybutanoic acids depending on the nucleophile used.
Scientific Research Applications
4-(4-formylphenoxy)butanoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-formylphenoxy)butanoic Acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the phenoxy group can participate in aromatic interactions with other molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenoxy)butanoic Acid: Similar structure but with a fluorine atom instead of a formyl group.
4-(4-Methoxyphenoxy)butanoic Acid: Contains a methoxy group instead of a formyl group.
Uniqueness
The formyl group allows for specific chemical modifications and interactions that are not possible with other substituents .
Biological Activity
4-(4-Formylphenoxy)butanoic acid, with the chemical formula C₁₁H₁₂O₄ and CAS number 99865-70-0, is an organic compound that has garnered attention due to its potential biological activities. While specific research on this compound is limited, its structure suggests significant implications for medicinal chemistry and biochemistry.
Chemical Structure and Properties
The unique features of this compound include:
- Formyl Group : This functional group enhances the compound's reactivity, allowing for various chemical modifications.
- Phenoxy Linkage : The phenoxy group may facilitate interactions with biological macromolecules, influencing enzyme activity and receptor binding.
Biological Activity
Research indicates that this compound may possess notable anti-inflammatory and anticancer properties. Although direct studies are sparse, investigations into its structural analogs reveal potential mechanisms of action:
- Enzyme Interactions : The compound may interact with key enzymes involved in metabolic pathways, which could modulate their activity and influence cellular processes.
- Receptor Binding : Preliminary studies suggest that it could bind to specific receptors, potentially affecting signaling pathways related to inflammation and cancer progression.
Case Studies and Research Findings
- Anti-inflammatory Activity : In studies involving structurally similar compounds, it was observed that derivatives with formyl groups exhibited reduced inflammatory responses in vitro. These findings suggest that this compound may similarly impact inflammatory pathways.
- Anticancer Potential : Research on related compounds has shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar phenoxy structures demonstrated cytotoxic effects against various cancer cell lines, indicating a potential avenue for further exploration with this compound.
- Biochemical Pathways : Investigations into the biochemical properties of related compounds indicate that they can alter the activity of cytochrome P450 enzymes, which are vital for drug metabolism and detoxification processes. This interaction could imply that this compound may influence metabolic pathways in a similar manner.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-(4-formylphenoxy)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-8-9-3-5-10(6-4-9)15-7-1-2-11(13)14/h3-6,8H,1-2,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKECISRCTNHSNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393253 | |
Record name | 4-(4-formylphenoxy)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99865-70-0 | |
Record name | 4-(4-formylphenoxy)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.